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RAF265 (also known as CHIR-265) is an orally bioavailable small molecule inhibitor that dually targets
both RAF kinase (including mutant BRAF) and Vascular Endothelial Growth Factor Receptor 2
(VEGFR?2) [1] [2]. This dual inhibition strategically combines direct antitumor activity against tumor cells

with antiangiogenic effects on the tumor microenvironment [2].

The compound has a molecular weight of 518.13 g/mol and features an imidazo-benzimidazole core
structure that facilitates potent kinase inhibition [3] [4]. It was developed as an improvement over earlier
RAF inhibitors like sorafenib, with enhanced cellular potency and reduced CYP3A4 inhibition [3]. Despite
advancing to Phase II clinical trials, primarily for metastatic melanoma, its development status remains

investigational [5] [4].

Mechanism of Action and Signaling Pathways

RAF265 exerts its therapeutic effects through simultaneous inhibition of two critical signaling pathways

driving tumor growth and survival.

BRAF/RAF Kinase Inhibition

RAF265 is a potent inhibitor of multiple RAF isoforms, showing particular efficacy against the oncogenic
BRAF V600E mutant (ICso = 0.0005 pM) compared to wild-type BRAF (ICso = 0.070 pM) and C-RAF
(ICso = 0.019 pM) [3]. It functions as a type II kinase inhibitor, binding to the inactive "DFG-out"
conformation of the kinase and occupying a hydrophobic pocket adjacent to the ATP-binding site [6] [7].
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This binding mode stabilizes the aC-helix in the OUT position, preventing RAF dimerization and activation

[6].

VEGFR2 Inhibition and Anti-Angiogenic Effects

RAF265 potently inhibits VEGFR2 kinase activity (ICso = 30 nM), disrupting VEGF-driven angiogenesis
[1] [2]. In clinical studies, treatment with RAF265 resulted in a significant temporal decrease in soluble

VEGFR2 (sVEGFR-2) levels across all dose levels, confirming target engagement [5].
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RAF265 simultaneously inhibits key nodes in the MAPK signaling pathway (BRAF/RAF) and angiogenesis
pathway (VEGFR2), providing dual antitumor mechanisms.

Biochemical and Cellular Potency Profile

Table 1: Biochemical ICso Values of RAF265 Against Key Kinase Targets

Kinase Target ICs0 (MM) Biological Significance

BRAF V600E 0.0005 Primary oncogenic driver in ~50% of melanomas
Wild-type BRAF 0.070 Off-target effects may cause paradoxical activation
C-RAF 0.019 Alternative RAF isoform, resistance mechanism
VEGFR2 0.030 Key regulator of tumor angiogenesis

c-KIT 0.020 Stem cell factor receptor

PDGFR 0.010 Platelet-derived growth factor receptor

Table 2: Cellular Activity of RAF265 in SKMEL-28 Melanoma Cells

IC
Assay Type > Experimental Context
(M)
pPERK SKMEL-28 Target 0.14 Inhibition of phosphorylated ERK, measuring MAPK
Modulation pathway suppression
SKMEL-28 Cell Proliferation 0.16 Reduction in cellular proliferation in BRAF V600E mutant

melanoma cells

The biochemical profiling reveals RAF265's potent activity against multiple kinases beyond its primary

targets, including c-KIT and PDGFRf}, which may contribute to both efficacy and toxicity profiles [3].
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Preclinical Evidence and Therapeutic Implications

Antitumor Efficacy in Models

In preclinical studies, RAF265 demonstrated broad activity against various melanoma models. When tested
against 17 patient-derived melanoma explants implanted in nude mice, RAF265 treatment resulted in
significant tumor growth reduction (>50%) in 7 of 17 models (41%). Notably, responses occurred in
tumors with both wild-type BRAF (5 explants) and mutant BRAF V600E/K (2 explants), suggesting
potential applicability beyond BRAF-mutant cancers [2]. Responding models showed reduced
phosphorylated MEK1, decreased proliferation, and induction of apoptosis [2].

Inhibition of Osteoclast Formation and Bone Resorption

Beyond its direct antitumor effects, RAF265 significantly impaired in vitro differentiation of peripheral
blood mononuclear cells to osteoclasts induced by RANKL and M-CSF (ICso # 160 nM) [1]. More potently,
it inhibited osteoclast resorptive capacity (ICso # 20 nM) [1]. Mechanistic studies revealed that RAF265
treatment led to ERK inhibition and diminished expression of key osteoclastogenic factors c-fos and NFATc1
[1]. This activity suggests potential therapeutic applications for skeletal disorders associated with increased

bone resorption.

Clinical Trial Data and Safety Profile

Phase | Clinical Trial Outcomes

A first-in-human phase I dose-escalation study enrolled 77 patients with locally advanced or metastatic
melanoma to establish the maximum tolerated dose (MTD), safety profile, and antitumor efficacy of

RAF265 [5] [8].

Table 3: Clinical Efficacy of RAF265 in Phase I Trial
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Efficacy Parameter Result Patient Population
Objective Response Rate (RECIST) 12.1% (8/66 evaluable Mixed BRAF status
patients)

Complete Response 1 patient BRAF mutation status not
specified

Partial Response 7 patients BRAF mutation status not
specified

Partial Metabolic Response (FDG- 20.7% (12/58 evaluable Mixed BRAF status

PET) patients)

Responses in BRAF Mutant Reported Specific count not provided

Patients

Responses in BRAF Wild-Type Reported Specific count not provided

Patients

Pharmacokinetics and Pharmacodynamics

RAF265 demonstrated an exceptionally long serum half-life of approximately 200 hours, supporting once-
daily dosing [5]. The established maximum tolerated dose was 48 mg once daily given continuously [5].

Pharmacodynamic assessments confirmed:

¢ Dose-dependent p-ERK inhibition in on-treatment tumor biopsies [5]
¢ Significant temporal increase in placental growth factor levels [5]
e Decrease in soluble VEGFR-2 levels across all dose levels [5]

Safety and Tolerability

The most common treatment-related adverse effects among the 77 patients included:

¢ Fatigue (52%)
e Diarrhea (34%)
e Weight loss (31%)
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¢ Vitreous floaters (27%) [5] [8]

Key Experimental Protocols and Methodologies

In Vitro Osteoclast Formation and Resorption Assay

Purpose: To evaluate the effect of RAF265 on osteoclast differentiation and bone resorption activity [1].

Methodology:

Isolate peripheral blood mononuclear cells (PBMCs) from human blood samples

Differentiate into osteoclasts using RANKL (100 ng/mL) and M-CSF (25 ng/mL) over 21 days
Treat cultures with RAF265 across concentration range (0-1000 nM)

Assess osteoclast formation by tartrate-resistant acid phosphatase (TRAP) staining

Evaluate resorptive capacity by culturing on calcium-coated wells and quantifying pit formation

Key Parameters:

e |Cso for osteoclast formation: ~160 nM
e |Cso for resorptive function: ~20 nM
e Mechanism analysis: ERK inhibition, reduced c-fos and NFATc1 expression

Biochemical Kinase Inhibition Assay

Purpose: To determine potency of RAF265 against specific kinase targets [3].

Methodology:

e Express recombinant kinase domains of interest (BRAF V600E, wt-BRAF, CRAF, VEGFR2)

e Conduct kinase reactions with appropriate substrates and ATP

¢ Include RAF265 across concentration gradient (typically 0.001-10 pM)

e Measure phosphorylation using appropriate detection method (radiometric, fluorescence,
luminescence)

e Calculate ICso values from dose-response curves

Cellular Target Engagement and Proliferation Assay
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Purpose: To assess RAF265 activity in cellular context using BRAF V600E mutant SKMEL-28 melanoma
cells [3].

Methodology:

e Culture SKMEL-28 cells in appropriate medium

e Treat with RAF265 across concentration range (0.001-10 pM) for 24-72 hours

e For target modulation: harvest cells, perform Western blotting for pERK and total ERK

e For proliferation: use MTT, CellTiter-Glo, or similar viability assay after 72-hour treatment
e Calculate ICso values from dose-response curves

Research Applications and Considerations

Potential Therapeutic Applications

¢ Metastatic Melanoma: Primary indication in clinical development, with activity in both BRAF mutant
and wild-type tumors [5] [2]

o Skeletal Disorders: Preclinical data suggests potential for conditions with increased bone resorption
[1]

e Other BRAF-Mutant Cancers: Potential application in colorectal, thyroid, and other BRAF-mutant
cancers, though efficacy may be limited by resistance mechanisms [9] [6]

Combination Therapy Strategies

Rational combination approaches could include:

¢ MEK inhibitors to enhance pathway suppression and prevent resistance [9]

¢ Immunotherapy agents to leverage potential immunomodulatory effects of VEGF inhibition [7]

¢ Alternative RAF inhibitors with different dimerization properties to overcome dimer-driven
resistance [6]

Research Implications

The development of RAF265 provides important insights for:
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e Dual-target inhibitor design balancing potency against multiple kinases
e Structural basis of RAF inhibitor resistance related to aC-helix positioning and dimerization [6]
 Biomarker development for patient stratification beyond BRAF mutation status

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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